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Introduction
(E)-1-(2-Nitrovinyl)-3-(trifluoromethyl)benzene, also known as 3-Trifluoromethyl-β-

nitrostyrene, is a halogenated organic compound belonging to the class of β-nitrostyrenes.[1]

These compounds are characterized by a nitro group attached to the β-carbon of a styrene

core. The presence of the strongly electron-withdrawing nitro and trifluoromethyl groups

significantly influences the electronic properties and reactivity of the molecule, making it a

subject of interest in synthetic organic chemistry.

β-Nitrostyrenes are recognized as versatile building blocks in organic synthesis due to their

susceptibility to a variety of chemical transformations.[2][3] They serve as potent Michael

acceptors, enabling the formation of new carbon-carbon and carbon-heteroatom bonds, which

is a cornerstone of molecular construction.[4] This reactivity profile makes (E)-1-(2-
Nitrovinyl)-3-(trifluoromethyl)benzene a valuable intermediate for the synthesis of a diverse

range of more complex molecules, including potential pharmaceutical and agrochemical

agents. This guide provides a comprehensive overview of its physical and chemical properties,

synthesis, and reactivity, offering a technical resource for professionals in the field.
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Physicochemical and Computed Properties
The physical and chemical properties of (E)-1-(2-Nitrovinyl)-3-(trifluoromethyl)benzene are

summarized below. These properties are crucial for its handling, storage, and application in

experimental settings.

Property Value Reference(s)

CAS Number 115665-96-8 [1][5][6]

Molecular Formula C₉H₆F₃NO₂ [5][7]

Molecular Weight 217.15 g/mol [6]

Appearance
Light-yellow to yellow powder

or crystals

Melting Point 73-75 °C [6]

Purity ≥97% [1]

Storage Temperature 2-8°C, Sealed in dry conditions [6]

Topological Polar Surface Area

(TPSA)
43.14 Å² [7]

LogP (Octanol/Water Partition

Coefficient)
2.9528 [7]

Hydrogen Bond Acceptors 2 [7]

Hydrogen Bond Donors 0 [7]

Rotatable Bonds 2 [7]

Molecular Structure and Spectroscopic Data
The structure of (E)-1-(2-Nitrovinyl)-3-(trifluoromethyl)benzene features a benzene ring

substituted with a trifluoromethyl group at the meta position and an (E)-nitrovinyl group. The "

(E)" designation indicates a trans configuration across the carbon-carbon double bond, where

the nitro group and the benzene ring are on opposite sides. This stereochemistry is generally

more stable than the corresponding (Z)-isomer.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b056737?utm_src=pdf-body
https://www.calpaclab.com/e-1-2-nitrovinyl-3-trifluoromethyl-benzene-min-97-1-gram/ala-b698714-1g
https://americanelements.com/115665-96-8-e-1-2-nitrovinyl-3-trifluoromethyl-benzene
https://www.sigmaaldrich.com/JP/ja/product/chemscenellcpreferredpartner/ciah9884f789
https://americanelements.com/115665-96-8-e-1-2-nitrovinyl-3-trifluoromethyl-benzene
https://www.chemscene.com/115665-96-8.html
https://www.sigmaaldrich.com/JP/ja/product/chemscenellcpreferredpartner/ciah9884f789
https://www.sigmaaldrich.com/JP/ja/product/chemscenellcpreferredpartner/ciah9884f789
https://www.calpaclab.com/e-1-2-nitrovinyl-3-trifluoromethyl-benzene-min-97-1-gram/ala-b698714-1g
https://www.sigmaaldrich.com/JP/ja/product/chemscenellcpreferredpartner/ciah9884f789
https://www.chemscene.com/115665-96-8.html
https://www.chemscene.com/115665-96-8.html
https://www.chemscene.com/115665-96-8.html
https://www.chemscene.com/115665-96-8.html
https://www.chemscene.com/115665-96-8.html
https://www.benchchem.com/product/b056737?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b056737?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The molecule's reactivity is dominated by the electron-deficient nature of the nitrovinyl moiety.

Both the nitro group (-NO₂) and the trifluoromethyl group (-CF₃) are potent electron-

withdrawing groups. This electronic pull is relayed through the conjugated system, rendering

the β-carbon of the vinyl group highly electrophilic and susceptible to attack by nucleophiles.

Expected Spectroscopic Profile:
While specific spectra require experimental acquisition, the following characteristics can be

predicted based on the molecular structure:

¹H NMR: The spectrum would show signals in the aromatic region (around 7.5-8.0 ppm)

corresponding to the protons on the benzene ring. The vinyl protons would appear as

doublets in the olefinic region (likely between 7.0 and 8.5 ppm), with a coupling constant

characteristic of a trans relationship.

¹³C NMR: The spectrum would display distinct signals for the aromatic carbons, the vinyl

carbons, and the carbon of the trifluoromethyl group (which would appear as a quartet due to

coupling with fluorine).

¹⁹F NMR: A single, strong signal would be expected for the three equivalent fluorine atoms of

the trifluoromethyl group.[8]

Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the nitro

group (asymmetric and symmetric stretches, typically around 1520 cm⁻¹ and 1340 cm⁻¹,

respectively), the C=C double bond of the vinyl group (around 1640 cm⁻¹), and the C-F

bonds of the trifluoromethyl group (in the 1100-1300 cm⁻¹ region).

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z

corresponding to the molecular weight (217.15). Fragmentation patterns would likely involve

the loss of the nitro group and other characteristic fragments.

Chemical Properties and Reactivity
The chemistry of (E)-1-(2-Nitrovinyl)-3-(trifluoromethyl)benzene is primarily dictated by the

reactivity of the nitroalkene functional group.

Michael Addition
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The most prominent reaction of β-nitrostyrenes is the conjugate or Michael addition.[2] The

strong electron-withdrawing capacity of the nitro group makes the β-carbon of the vinyl group

highly electrophilic. This facilitates the addition of a wide range of nucleophiles, including

amines, thiols, carbanions (e.g., from malonates), and organometallic reagents.[4][9] This

reaction is a powerful tool for forming new C-C, C-N, C-S, and C-O bonds.

Michael Addition Workflow

(E)-1-(2-Nitrovinyl)-3-
(trifluoromethyl)benzene
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Caption: Generalized workflow for the Michael addition reaction.

Cycloaddition Reactions
The electron-deficient double bond of β-nitrostyrenes can participate as a dienophile in Diels-

Alder reactions or as a dipolarophile in 1,3-dipolar cycloadditions.[2][3] These reactions are

crucial for the construction of complex cyclic and heterocyclic systems, which are common

scaffolds in medicinal chemistry.

Reduction of the Nitro Group
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The nitro group can be selectively reduced to various other functional groups, most commonly

an amine. This transformation is highly valuable as it converts the initial Michael adducts into α-

substituted β-arylethylamines, a privileged structural motif in many biologically active

compounds.

Synthesis and Purification
(E)-1-(2-Nitrovinyl)-3-(trifluoromethyl)benzene is typically synthesized via a Henry reaction

(or nitroaldol condensation) followed by dehydration.

Synthetic Pathway

3-(Trifluoromethyl)benzaldehyde

Nitroaldol Adduct
(Intermediate)

Nitromethane Base (e.g., Amine)

 Catalyst
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Caption: Synthetic workflow for (E)-1-(2-Nitrovinyl)-3-(trifluoromethyl)benzene.

General Experimental Protocol for Synthesis:
Reaction Setup: To a solution of 3-(trifluoromethyl)benzaldehyde and nitromethane in a

suitable solvent (e.g., methanol or ethanol), a basic catalyst (e.g., ammonium acetate or a

primary amine) is added.

Condensation: The mixture is stirred, often at reflux, for several hours to facilitate the Henry

condensation followed by in-situ dehydration of the intermediate nitroaldol.
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Work-up: Upon completion, the reaction mixture is cooled, often resulting in the precipitation

of the product. The crude product is collected by filtration.

Purification: The crude solid is then purified, typically by recrystallization from a suitable

solvent like ethanol or isopropanol, to yield the final product as a crystalline solid. Purity can

be assessed by melting point determination and chromatographic techniques (TLC, HPLC).

Safety and Handling
(E)-1-(2-Nitrovinyl)-3-(trifluoromethyl)benzene is classified as hazardous. Researchers must

consult the Safety Data Sheet (SDS) before handling.

Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation), H334

(May cause allergy or asthma symptoms or breathing difficulties if inhaled), H412 (Harmful to

aquatic life with long-lasting effects).[6]

Signal Word: Danger.[6]

Pictograms: GHS07 (Harmful), GHS08 (Health hazard).

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280

(Wear protective gloves/protective clothing/eye protection/face protection), P304+P340 (IF

INHALED: Remove person to fresh air and keep comfortable for breathing),

P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing).

Handling Recommendations: Use in a well-ventilated area or under a fume hood. Wear

appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab

coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion
(E)-1-(2-Nitrovinyl)-3-(trifluoromethyl)benzene is a highly functionalized organic compound

with significant potential as a synthetic intermediate. Its well-defined physicochemical

properties and predictable reactivity, dominated by the electrophilic nature of the nitrovinyl

group, make it a reliable building block for constructing complex molecular architectures. The

presence of the trifluoromethyl substituent further modulates its properties and can be
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advantageous in the development of new bioactive molecules. A thorough understanding of its

properties, synthesis, and safe handling procedures is essential for its effective application in

research and drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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